![molecular formula C22H25NO2 B1213052 Tropacine CAS No. 6878-98-4](/img/structure/B1213052.png)
Tropacine
Overview
Description
Tropacine is a chemical compound with the molecular formula C22H25NO2 . It has a molecular weight of 335.45 .
Synthesis Analysis
Tropine (tropan-3a-ol) is an intermediate product in the synthesis of tropine derived drugs . Tropinone (tropan-3a-one) is a highly toxic intermediate product in the synthesis of tropine . The Robinson-Schöpf reaction, consisting of the condensation of succinic aldehyde, acetonedicarboxylic acid, and methylamine, followed by catalytic reduction of the aminoketone tropinone obtained to the aminoalcohol tropine, is used almost exclusively for the synthesis of tropine .Molecular Structure Analysis
Tropacine contains a total of 53 bonds; 28 non-H bonds, 13 multiple bonds, 5 rotatable bonds, 1 double bond, 12 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 1 seven-membered ring, 1 ester (aliphatic), and 1 tertiary amine (aliphatic) .Chemical Reactions Analysis
The gas chromatographic method is used for the analysis of tropine and tropinone, which ensures quality control in the production of hematropine hydrobromide and tropacine . The method of titration in nonaqueous media is used to determine tropine quantitatively .Physical And Chemical Properties Analysis
Tropacine has a molecular weight of 335.45 and a molecular formula of C22H25NO2 . More detailed physical and chemical properties of Tropacine are not available in the retrieved papers.Scientific Research Applications
Application in Gas Chromatography
Specific Scientific Field
Summary of the Application
Tropacine is used in the production of hematropine hydrobromide and its impurities are determined using gas chromatography .
Methods of Application or Experimental Procedures
A Soviet-produced polymethylsiloxane liquid was used as the stationary liquid phase (SLP) for the gas-chromatographic analysis. The conditions established for the chromatography of tropine were used for the determination of its impurity in a technical-grade tropacine .
Results or Outcomes
The method ensured quality control in the production of hematropine hydrobromide and tropacine, and also determined the tropinone impurity in tropine .
Application in Liquid Chromatography-Tandem Mass Spectrometry
Specific Scientific Field
Summary of the Application
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is used for the rapid annotation and classification of tropane alkaloids, which includes Tropacine .
Methods of Application or Experimental Procedures
An LC-MS/MS-based screening workflow was developed utilizing the multiple MS/MS configurations available on a triple-quadrupole (QQQ) mass spectrometer to annotate and classify TA structures based on their distinct fragmentation patterns .
Results or Outcomes
This method was successfully employed for both preliminary dereplication of complex TA-containing samples and for the discovery of a novel candidate for isolation, purification, and eventual bioassay .
Application in Low-Acid Orange Juice Production
Specific Scientific Field
Summary of the Application
Tropacine is used in the production of low-acid orange juice, particularly by Tropicana .
Methods of Application or Experimental Procedures
The process of making low-acid orange juice involves selecting the right oranges, reducing acidity levels, and maintaining nutritional value, all while ensuring the final product tastes great and meets strict safety and quality control standards .
Results or Outcomes
Tropicana’s low-acid orange juice retains important nutrients and vitamins, including a significant amount of vitamin C, and has a less acidic flavor with a pH level of around 4.5 .
Application in Climate Science
Specific Scientific Field
Summary of the Application
TROPICANA (TROPIcal Cyclones in ANthropocene: physics, simulations & Attribution) is a programme that addresses complex issues related to tropical cyclones, medicanes, and their connection with climate change .
Methods of Application or Experimental Procedures
The program adopts a multifaceted approach encompassing physics, modeling, statistical methodologies, and climate attribution studies to enhance our understanding .
Results or Outcomes
The program aims to foster collaboration, knowledge sharing, and project development. By delivering a perspective paper in a prestigious journal and actively pursuing additional funding to support early-career scientists, TROPICANA seeks to make a significant and lasting contribution to climate science .
properties
IUPAC Name |
[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2,2-diphenylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO2/c1-23-18-12-13-19(23)15-20(14-18)25-22(24)21(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18-21H,12-15H2,1H3/t18-,19+,20? | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUTYUDPWXQZWTH-YOFSQIOKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tropacine | |
CAS RN |
6878-98-4 | |
Record name | Tropacine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006878984 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TROPACINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PHN0YP48U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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